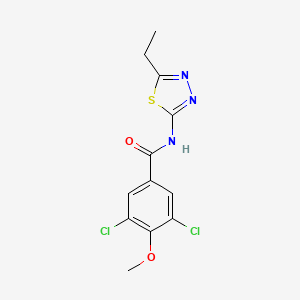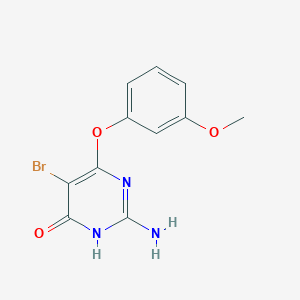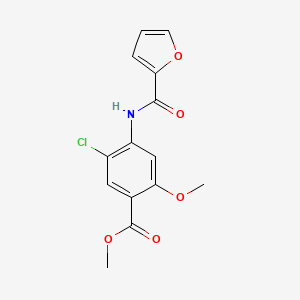
2-(2-furoyl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives closely related to 2-(2-furoyl)-1,2,3,4-tetrahydroisoquinoline involves multistep reactions, including imino Diels-Alder (Povarov) reactions, cycloadditions with various anhydrides and acyl chlorides, and further modifications such as oxidation, esterification, and aromatization (Zubkov et al., 2010). Another approach involves diastereoselective alkylation at the 1-position of phenylalanine-derived precursors to synthesize tetrahydroisoquinolines, showcasing the versatility in the synthetic routes (Huber & Seebach, 1987).
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Researchers have developed various methodologies for synthesizing 2-furoyl-1,2,3,4-tetrahydroisoquinoline derivatives, exploring their reactivity and potential as scaffolds for further chemical transformations. For instance, the interactions between 4-R-substituted 2-furyl-1,2,3,4-tetrahydroquinolines and alkenes have been investigated, revealing that initial N-acylation followed by spontaneous [4+2]-cycloaddition leads to target compounds with moderate yields. These methodologies highlight the versatility of tetrahydroquinoline derivatives in organic synthesis (Zaytsev et al., 2013).
Anticancer Applications
Substituted 1,2,3,4-tetrahydroisoquinolines have been synthesized as potential anticancer agents. These compounds exhibit potent cytotoxic activities against various cancer cell lines, demonstrating the therapeutic potential of tetrahydroisoquinoline derivatives in cancer treatment (Redda et al., 2010).
Therapeutic Agent Development
Derivatives of 2-furoyl-1,2,3,4-tetrahydroisoquinoline have been explored for their therapeutic applications, including their roles as antimicrobial, anti-inflammatory, and anticancer agents. For example, a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative has shown potent therapeutic properties, highlighting the potential of these compounds in drug discovery and development (Bonilla-Castañeda et al., 2022).
Antidiabetic Drug Development
In the search for new antidiabetic drugs, certain 2-acyl-3-carboxyl-tetrahydroisoquinoline derivatives have been identified as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B) without activating peroxisome proliferator-activated receptor (PPAR) γ. These compounds offer a novel scaffold for the development of efficacious and safe antidiabetic medications (Morishita et al., 2018).
Analytical and Characterization Studies
The analysis of tetrahydroquinoline derivatives and their metabolites plays a crucial role in understanding their pharmacokinetics and biological activities. Advanced analytical techniques such as liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) have been employed to investigate the fragmentation pathways and metabolites of these compounds, providing insights into their potential pharmaceutical applications (Hou et al., 2013).
Mecanismo De Acción
Propiedades
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(13-6-3-9-17-13)15-8-7-11-4-1-2-5-12(11)10-15/h1-6,9H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZMVIJXSGFIGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{[2-(3,4-diethoxyphenyl)ethyl]amino}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5547731.png)

![4-{[({2,2,2-trichloro-1-[(3-methoxybenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B5547763.png)

![8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5547775.png)
![(1R*,3S*)-7-(1,3-benzothiazol-6-ylcarbonyl)-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5547782.png)





![5-chloro-1,3-dimethyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B5547821.png)
![7-[(1-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5547826.png)
